3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol
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Overview
Description
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 g/mol . The IUPAC name for this compound is 3,6-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O2/c1-4-3-6(11)7-5(2)10-12-8(7)9-4/h3H,1-2H3,(H,9,11) . The Canonical SMILES for this compound is CC1=CC(=O)C2=C(N1)ON=C2C . These codes provide a textual representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 255-258°C . It has a topological polar surface area of 55.1 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors .Scientific Research Applications
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, including pyridine derivatives, play a pivotal role in the design of kinase inhibitors, showcasing their versatility and utility in medicinal chemistry. The structural adaptability of such compounds allows for multiple binding modes with kinase targets, highlighting their significance in drug development processes. The analysis of patent literature emphasizes the importance of heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridine, in creating potent and selective kinase inhibitors, which could extend to compounds like "3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol" in similar biochemical contexts (Wenglowsky, 2013).
Electrochemical Sensors for Detection Applications
The development of electrochemical sensors for detecting environmental and biological substances points to another potential application for heterocyclic compounds. Their structural properties, which can be fine-tuned for high sensitivity and specificity, make them suitable for the development of advanced detection systems in food safety, environmental monitoring, and healthcare diagnostics. This application is relevant for compounds structurally related to or derivatives of "this compound," considering their electrochemical activity and potential for modification (Laghrib et al., 2020).
N-Oxide Derivatives in Organic Synthesis and Catalysis
The versatility of heterocyclic N-oxide molecules in organic synthesis, catalysis, and medicinal applications showcases the broad potential of compounds like "this compound." These derivatives serve as key intermediates in synthesizing complex molecules, offering pathways to developing novel therapeutic agents and catalytic processes that could be applicable to a wide range of chemical and pharmaceutical research areas (Li et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is currently unknown due to the lack of specific studies on this compound . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include the presence of other molecules, the pH of the environment, temperature, and more.
Properties
IUPAC Name |
3,6-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-3-6(11)7-5(2)10-12-8(7)9-4/h3H,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRLAZKRKFPZLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)ON=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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